
3-(4-Acetylphenyl)-2-phenylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Acetylphenyl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a phenyl group at the 2-position and a 4-acetylphenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-2-phenylquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzophenone with 4-acetylbenzoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the quinazolinone ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylphenyl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 3-(4-Carboxyphenyl)-2-phenylquinazolin-4(3H)-one.
Reduction: 3-(4-Hydroxyphenyl)-2-phenylquinazolin-4(3H)-one.
Substitution: 3-(4-Nitrophenyl)-2-phenylquinazolin-4(3H)-one or 3-(4-Bromophenyl)-2-phenylquinazolin-4(3H)-one.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, as quinazolinone derivatives have shown promise in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Acetylphenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it may bind to the ATP-binding site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the 4-acetylphenyl group, which may result in different biological activities.
3-(4-Methylphenyl)-2-phenylquinazolin-4(3H)-one: Substituted with a methyl group instead of an acetyl group, potentially altering its reactivity and biological properties.
3-(4-Chlorophenyl)-2-phenylquinazolin-4(3H)-one: Contains a chlorine atom, which can influence its chemical behavior and interactions with biological targets.
Uniqueness
The presence of the 4-acetylphenyl group in 3-(4-Acetylphenyl)-2-phenylquinazolin-4(3H)-one imparts unique chemical and biological properties, such as enhanced ability to undergo specific chemical reactions and potential for targeted biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
76244-53-6 |
|---|---|
Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(4-acetylphenyl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H16N2O2/c1-15(25)16-11-13-18(14-12-16)24-21(17-7-3-2-4-8-17)23-20-10-6-5-9-19(20)22(24)26/h2-14H,1H3 |
InChI Key |
WZYPTRDFUGWZNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


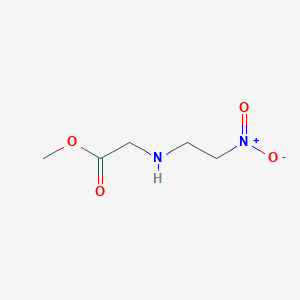

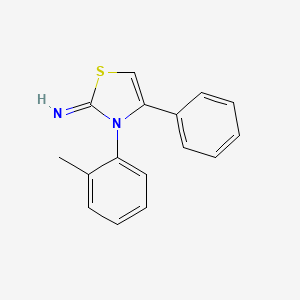
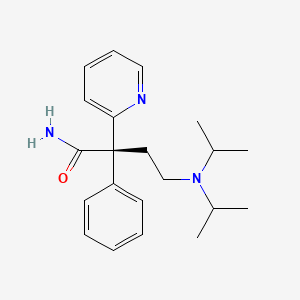
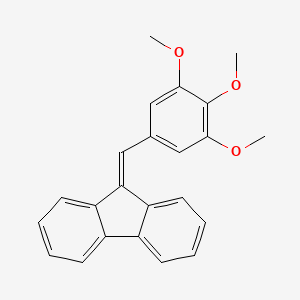
![Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14450789.png)
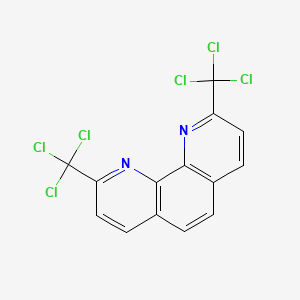

![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)

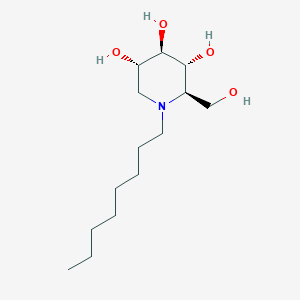
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)

![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
